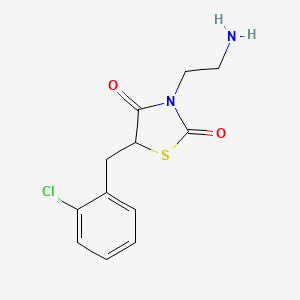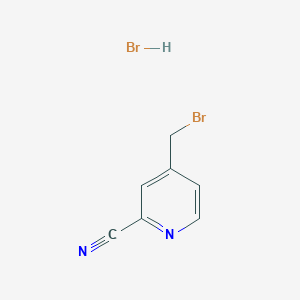
4-(Bromomethyl)picolinonitrile hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)picolinonitrile hydrobromide is a chemical compound with the molecular formula C7H5Br2N2. It is a derivative of picolinonitrile, where a bromomethyl group is attached to the fourth position of the pyridine ring. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)picolinonitrile hydrobromide typically involves the bromination of picolinonitrile. One common method includes the reaction of picolinonitrile with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)picolinonitrile hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include substituted picolinonitriles with various functional groups.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include primary amines or other reduced forms of the nitrile group.
Scientific Research Applications
4-(Bromomethyl)picolinonitrile hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)picolinonitrile hydrobromide involves its reactivity towards nucleophiles and electrophilesThe nitrile group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzylamine hydrobromide: Similar in structure but with an amine group instead of a nitrile group.
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but without the nitrile group.
4-(Chloromethyl)picolinonitrile: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
4-(Bromomethyl)picolinonitrile hydrobromide is unique due to the presence of both a bromomethyl and a nitrile group, which provides a combination of reactivity and functionality not found in many other compounds. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C7H6Br2N2 |
|---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
4-(bromomethyl)pyridine-2-carbonitrile;hydrobromide |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4H2;1H |
InChI Key |
LYDHXEWWGQEBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CBr)C#N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


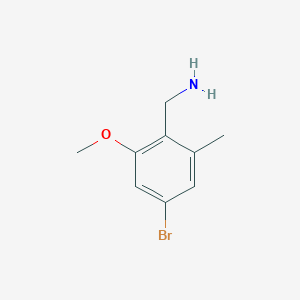
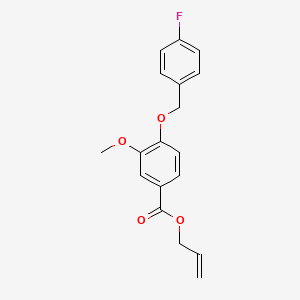
![6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004358.png)
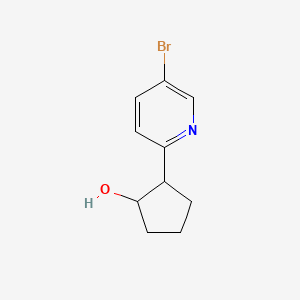
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
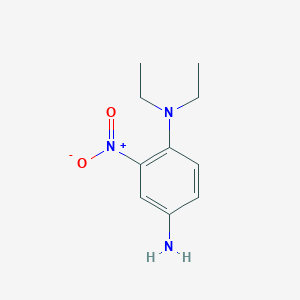
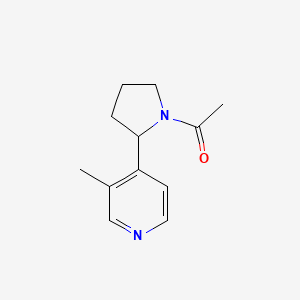
![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
